1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one
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Description
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a useful research compound. Its molecular formula is C24H23ClN6OS2 and its molecular weight is 511.06. The purity is usually 95%.
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Biological Activity
The compound 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a piperazine ring, a thiazole moiety, and a quinazoline derivative. The molecular formula is C23H24ClN5OS with a molecular weight of approximately 477.99 g/mol. The compound's structural features are essential for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H24ClN5OS |
Molecular Weight | 477.99 g/mol |
LogP | 4.4209 |
Polar Surface Area | 47.216 Ų |
Hydrogen Bond Acceptors | 5 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthesis often employs methods such as EDC-HOBt coupling for amide bond formation and other standard organic synthesis techniques to construct the thiazole and quinazoline rings.
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown moderate to excellent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
In vitro studies have demonstrated that the synthesized compounds can inhibit bacterial growth, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins .
In particular, compounds with similar structural motifs have shown efficacy against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating that our compound may possess similar properties .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological activity, particularly in modulating neurotransmitter systems. Compounds derived from piperazine have been investigated for their potential as anxiolytics and antidepressants . Preliminary studies suggest that our compound may interact with serotonin receptors, which could contribute to its therapeutic effects in neuropsychiatric disorders.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to our target molecule:
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Antimicrobial Screening : A series of thiazole-piperazine derivatives were screened for antibacterial activity, revealing that modifications in the piperazine ring significantly influence potency .
Compound ID Bacterial Strain MIC (µg/mL) 5a E. coli 32 5b S. aureus 16 -
Cytotoxicity Assays : In vitro cytotoxicity tests showed that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting promising anticancer potential .
Compound ID Cell Line IC50 (µM) 7l MCF-7 5.0 7m HeLa 3.7
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-[2-[(Z)-(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN6OS2/c1-15-6-7-16(25)12-20(15)30-8-10-31(11-9-30)21(32)13-17-14-34-24(26-17)29-22-18-4-2-3-5-19(18)27-23(33)28-22/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUMXLJTVLUYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)N=C4C5C=CC=CC5=NC(=S)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CSC(=N3)/N=C\4/C5C=CC=CC5=NC(=S)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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